molecular formula C10H10O2 B013475 3-Allyl-2-hydroxybenzaldehyde CAS No. 24019-66-7

3-Allyl-2-hydroxybenzaldehyde

Cat. No.: B013475
CAS No.: 24019-66-7
M. Wt: 162.18 g/mol
InChI Key: INLWEXRRMUMHKB-UHFFFAOYSA-N
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Description

3-Allyl-2-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

It has been suggested that the compound may be involved in the modification of substitution in the quinazolin-4(3h)-one moiety

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Some studies suggest that it may have potential antitumor activity . More research is needed to confirm these effects and to understand the underlying mechanisms.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c

Biological Activity

3-Allyl-2-hydroxybenzaldehyde (CAS No. 24019-66-7) is an organic compound with notable biological activities. This compound is characterized by its hydroxyl and aldehyde functional groups, which contribute to its reactivity and potential therapeutic applications. Recent studies have explored its pharmacokinetics, cytotoxicity, and possible antitumor effects, making it a subject of interest in medicinal chemistry.

Absorption and Distribution

This compound exhibits high gastrointestinal (GI) absorption and is permeant to the blood-brain barrier (BBB) , suggesting potential central nervous system effects . The compound is not a substrate for P-glycoprotein (P-gp), which may enhance its bioavailability in systemic circulation.

Metabolism

The compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, while showing no inhibitory effects on CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selective inhibition can influence the metabolism of co-administered drugs that are substrates for these enzymes.

Antitumor Activity

Research indicates that this compound may possess significant cytotoxicity against various human cancer cell lines . For instance, studies have shown its potential as an antitumor agent , particularly against leukemia and cervical cancer cells . The mechanism of action is hypothesized to involve the induction of apoptosis through the inhibition of procaspase-3, a critical enzyme in the apoptotic pathway.

Case Studies

  • Cytotoxicity Testing : In vitro studies demonstrated that this compound exhibited cytotoxic effects on HL-60 leukemia cells and HeLa cervical cancer cells. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents like doxorubicin .
  • Antidiabetic Potential : Although not directly tested for antidiabetic activity, this compound serves as a precursor in synthesizing Schiff base ligands that exhibit inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Free Radical Reactions : The compound can undergo reactions at the benzylic position, facilitating free radical bromination and nucleophilic substitutions.
  • Chelation : It acts as a potent allosteric inhibitor by chelating zinc ions necessary for procaspase-3 activation, thus promoting apoptosis in cancer cells.

Biochemical Pathways

The interaction of this compound with cellular pathways suggests its involvement in modifying quinazolin-4(3H)-one moieties, potentially leading to altered signaling pathways relevant to cancer progression.

Comparative Biological Activity Table

Biological ActivityObservationsReferences
Antitumor ActivitySignificant cytotoxicity against HL-60 and HeLa cells
Antidiabetic PotentialIndirect role through Schiff base synthesis
Enzyme InhibitionInhibits α-amylase and α-glucosidase via derived complexes
PharmacokineticsHigh GI absorption; BBB permeant; CYP1A2 inhibitor

Properties

IUPAC Name

2-hydroxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLWEXRRMUMHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178751
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24019-66-7
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Allylsalicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Allyl-2-hydroxybenzaldehyde contribute to the synthesis and potential antidiabetic activity of the compounds discussed in the research?

A1: this compound acts as a crucial building block in the synthesis of a Schiff base ligand. [] The research focuses on the reaction of this compound with amantadine to form the Schiff base ligand (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol (HL). This ligand is then used to synthesize various transition metal complexes. The study investigates the potential of these complexes, particularly the Co(II), VO(IV), and Zn(II) complexes, as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood sugar regulation. While the this compound itself is not directly tested for antidiabetic activity, its incorporation into the Schiff base ligand is essential for the complex formation and subsequent observed enzyme inhibition.

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